molecular formula C15H12F3NO2 B12098865 N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid CAS No. 27696-34-0

N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid

Katalognummer: B12098865
CAS-Nummer: 27696-34-0
Molekulargewicht: 295.26 g/mol
InChI-Schlüssel: BLODVPQNWORVJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]- is an organic compound that features a benzoic acid core substituted with a trifluoromethyl group and a methylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]- typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and 3-(trifluoromethyl)aniline.

    Formation of Intermediate: The 3-(trifluoromethyl)aniline is methylated using methyl iodide in the presence of a base such as potassium carbonate to form the intermediate 2-[methyl[3-(trifluoromethyl)phenyl]amino]-.

    Coupling Reaction: The intermediate is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methylamino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid, 3-(trifluoromethyl)-: Similar structure but lacks the methylamino group.

    Benzoic acid, 2-[methyl[4-(trifluoromethyl)phenyl]amino]-: Similar structure with the trifluoromethyl group in a different position.

    Benzoic acid, 2-[methyl[3-(difluoromethyl)phenyl]amino]-: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]- is unique due to the presence of both the trifluoromethyl and methylamino groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylamino group allows for specific interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

27696-34-0

Molekularformel

C15H12F3NO2

Molekulargewicht

295.26 g/mol

IUPAC-Name

2-[N-methyl-3-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C15H12F3NO2/c1-19(13-8-3-2-7-12(13)14(20)21)11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H,20,21)

InChI-Schlüssel

BLODVPQNWORVJM-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.